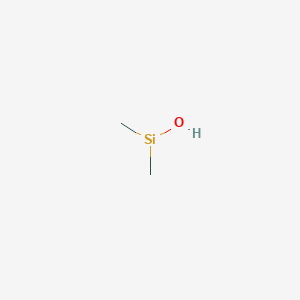

Hydroxydimethylsilane

Description

Significance of the Hydroxydimethylsilane Moiety in Organosilicon Chemistry

The this compound moiety, (CH₃)₂Si(H)OH, is a cornerstone in organosilicon chemistry due to the orthogonal reactivity of its Si-H and Si-OH functionalities. This allows for selective, stepwise reactions, providing precise control over the construction of complex silicon-containing architectures.

The Si-H bond is susceptible to a variety of reactions, most notably hydrosilylation, which involves the addition of the Si-H bond across unsaturated C-C, C-O, or C-N bonds. wikipedia.orglibretexts.org This reaction is a powerful and atom-economical method for forming stable silicon-carbon bonds. libretexts.org Conversely, the Si-OH group, or silanol (B1196071), can undergo condensation reactions with other silanols to form siloxane (Si-O-Si) linkages, the fundamental backbone of silicone polymers. unm.edugoogle.com This condensation can be catalyzed by either acids or bases. unm.edu

The presence of both groups on the same small, manageable molecule allows for the strategic synthesis of functionalized siloxanes and other organosilicon derivatives. For instance, the Si-H group can be used to introduce organic functionalities via hydrosilylation, while the Si-OH group provides a handle for polymerization or surface modification.

Overview of Foundational Research Areas Involving this compound Derivatives

Research involving this compound derivatives is extensive and spans several key areas of materials science and synthetic chemistry.

Polymer Chemistry: this compound is a key monomer in the synthesis of polysiloxanes with controlled structures and functionalities. The condensation of the hydroxyl group can be controlled to produce linear, cyclic, or cross-linked polymers. google.com Furthermore, the Si-H group can be preserved during polymerization and later functionalized, leading to the creation of specialty silicones with tailored properties for applications such as elastomers, resins, and coatings.

Surface Modification: The silanol group of this compound readily reacts with hydroxyl groups present on the surfaces of materials like silica (B1680970), glass, and metal oxides. gelest.com This allows for the covalent attachment of the dimethylsilyl group to the surface. The remaining Si-H bond can then be used to graft other molecules onto the surface through hydrosilylation, enabling the precise engineering of surface properties such as hydrophobicity, biocompatibility, and adhesion. wikipedia.org

Protecting Group Chemistry: In organic synthesis, silyl (B83357) ethers are widely used as protecting groups for alcohols due to their ease of formation and cleavage. highfine.comthieme-connect.demasterorganicchemistry.comlibretexts.org While this compound itself is not typically used directly for this purpose, its derivatives, particularly those where the Si-H bond is replaced, are integral to this strategy. The understanding of the reactivity of the Si-OH group is fundamental to the chemistry of silyl ether protecting groups.

Conceptual Frameworks for Understanding this compound Reactivity and Utility

The reactivity and utility of this compound can be understood through several key conceptual frameworks:

Hydrosilylation Mechanisms: The utility of the Si-H bond is primarily explained by the mechanism of hydrosilylation. The most widely accepted mechanism for transition-metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.org This mechanism involves the oxidative addition of the Si-H bond to a low-valent metal catalyst, followed by the coordination of an unsaturated substrate (like an alkene or alkyne), migratory insertion of the substrate into the metal-hydride or metal-silyl bond, and finally, reductive elimination to yield the organosilane product and regenerate the catalyst. wikipedia.orglibretexts.org The regioselectivity of this reaction (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Silanol Condensation: The formation of siloxane bonds from the Si-OH group is governed by the principles of nucleophilic substitution at the silicon center. The reaction can be catalyzed by either acid or base. unm.edu Under acidic conditions, a silanol is protonated to form a more reactive silyloxonium ion, which is then attacked by another silanol. In basic catalysis, a silanol is deprotonated to form a highly nucleophilic silanolate anion, which then attacks another neutral silanol. The rate and extent of condensation are influenced by factors such as pH, water concentration, and steric hindrance around the silicon atom. unm.edu

Dual Reactivity for Sequential Functionalization: The true synthetic power of this compound lies in the ability to exploit its two functional groups in a sequential manner. For example, the Si-H bond can first be reacted with a molecule containing an unsaturated bond via hydrosilylation. The resulting product, which now bears a new organic substituent, still possesses the reactive Si-OH group. This hydroxyl group can then be used in a subsequent condensation reaction to build larger siloxane structures or to anchor the molecule to a surface. This stepwise approach allows for the creation of highly complex and well-defined organosilicon materials.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₂H₈OSi |

| Molar Mass | 76.18 g/mol |

| Boiling Point | Approximately 75-76 °C |

| Density | Approximately 0.86 g/cm³ |

| Appearance | Colorless liquid |

The following table outlines the characteristic spectroscopic data for this compound.

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR | Signals corresponding to Si-H and Si-CH₃ protons. rsc.org |

| ¹³C NMR | Signal for the methyl carbons. rsc.org |

| ²⁹Si NMR | Characteristic shift for a silicon atom bonded to one hydrogen, one oxygen, and two carbon atoms. |

| Infrared (IR) Spectroscopy | Strong absorbances for Si-H stretch (around 2100-2200 cm⁻¹), O-H stretch (broad, around 3200-3600 cm⁻¹), and Si-O stretch. |

Properties

InChI |

InChI=1S/C2H7OSi/c1-4(2)3/h3H,1-2H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXICXUINRGLJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334760 | |

| Record name | Silanol, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5906-76-3 | |

| Record name | Dimethylsilanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005906763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLSILANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89464X5CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Hydroxydimethylsilane and Its Derivatives

Functionalization Approaches for Incorporating Hydroxydimethylsilane Moieties into Complex Architectures

Silylation of Biomolecules: Peptides, Polymers, and Small Organic Molecules

Chemoselective Functionalization and Protecting Group Strategies

In the synthesis of complex molecules containing multiple reactive sites, chemoselectivity is of paramount importance. organic-chemistry.org The hydroxyl group of this compound offers a site for functionalization, but its reactivity must be controlled in the presence of other functional groups. This is often achieved through the use of protecting groups, which temporarily mask the hydroxyl functionality, allowing for reactions to occur elsewhere in the molecule. organic-chemistry.org

Protecting groups are crucial in organic synthesis, enabling the selective transformation of multifunctional compounds. tcichemicals.com The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal. tcichemicals.com For hydroxyl groups, silyl (B83357) ethers are a commonly employed class of protecting groups. tcichemicals.com

Protecting Group Strategies for this compound:

The hydroxyl group of this compound can be protected by converting it into a silyl ether. The selection of the silylating agent is dictated by the desired stability of the resulting protected group.

| Protecting Group | Abbreviation | Common Reagents | Deprotection Conditions | Key Characteristics |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMS-Cl) | Mildly acidic conditions, fluoride (B91410) ions | Generally used for short-term protection. tcichemicals.com |

| Triethylsilyl | TES | Triethylsilyl chloride (TES-Cl) | Acidic conditions, fluoride ions | Offers greater stability than TMS. gelest.com |

| tert-Butyldimethylsilyl | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBS-Cl) | Acidic conditions, fluoride ions | A robust and widely used protecting group. tcichemicals.comgelest.com |

| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride (TBDPS-Cl) | Acidic conditions, fluoride ions | Provides enhanced stability, particularly under acidic conditions. gelest.com |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPS-Cl) | More forcing deprotection conditions | More sterically hindered, offering selective protection of less hindered hydroxyl groups. gelest.com |

The concept of orthogonal protection is also vital, where different protecting groups can be selectively removed in the presence of others. fiveable.me For instance, a TBDMS group might be removed under conditions that leave a TBDPS group intact, allowing for sequential functionalization of different hydroxyl groups within the same molecule. fiveable.me

The chemoselective functionalization of this compound and its derivatives is a cornerstone of modern organosilicon chemistry, enabling the synthesis of well-defined and complex structures. The strategic use of protecting groups allows chemists to orchestrate multi-step synthetic sequences with high precision. organic-chemistry.org

Alkylation and Arylation Reactions with this compound Reagents

Alkylation and arylation reactions are fundamental processes in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. registech.commt.com In the context of this compound, these reactions typically involve the derivatization of the hydroxyl group. The deprotonated form of this compound, a silanolate, can act as a nucleophile, reacting with alkyl or aryl halides to form silyl ethers.

However, a more significant application lies in the use of organosilicon compounds as reagents in cross-coupling reactions. While this compound itself is not the primary reagent, its derivatives play a crucial role. For instance, this compound can be converted into more reactive species suitable for these transformations.

A prominent example of arylation is the Friedel-Crafts reaction, where an aryl compound reacts with an alkyl halide in the presence of a Lewis acid catalyst. mt.com While not a direct arylation of this compound, this reaction highlights a classic method for forming aryl-alkyl bonds. youtube.com

Illustrative Alkylation Reaction:

A common method of alkylation is esterification, where an alcohol reacts with a carboxylic acid or its derivative. registech.com this compound can react with an acyl chloride in the presence of a base to form a silyl ester.

Reaction: (CH₃)₂Si(H)OH + R-C(O)Cl → (CH₃)₂Si(H)O-C(O)R + HCl

This reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acyl chloride.

| Reactant 1 | Reactant 2 | Product Type | Significance |

| This compound | Alkyl Halide (e.g., R-Br) | Alkoxysilane | Formation of a Si-O-C linkage. |

| This compound | Acyl Chloride (e.g., R-COCl) | Silyl Ester | Creation of a silyl ester functionality. |

| Aryl Grignard Reagent | Dihalo-dimethylsilane | Aryldimethylsilane | A pathway to arylated silicon compounds. |

It is important to note that the direct alkylation or arylation at the silicon-hydrogen bond of this compound is less common and typically requires catalytic activation of the Si-H bond.

Synthesis of Polymeric and Oligomeric Systems Incorporating this compound Moieties

This compound is a valuable monomer in the synthesis of various organosilicon polymers and oligomers. Its bifunctional nature, possessing both a reactive hydroxyl group and a silicon-hydrogen bond, allows for its incorporation into polymer chains through several polymerization techniques.

Polycondensation Reactions for Hybrid Polymer Synthesis

Polycondensation is a type of step-growth polymerization where monomers react to form a polymer with the concurrent elimination of a small molecule, such as water or an alcohol. wikipedia.org this compound can participate in polycondensation reactions to produce hybrid polymers, which combine the properties of silicones with those of organic polymers. mdpi.com

For example, the reaction of this compound with a diol can lead to the formation of a polysiloxane-polyether block copolymer, although this specific reaction is less common. A more prevalent approach involves the reaction of a dihydroxy-terminated organic polymer with a difunctional silane (B1218182), such as dichlorodimethylsilane, to create these hybrid structures.

Step-Growth Polymerization Strategies

Step-growth polymerization involves the stepwise reaction between functional groups of monomers. wikipedia.org This process initially forms dimers, then trimers, and eventually long-chain polymers. wikipedia.org A high degree of conversion is necessary to achieve high molecular weight polymers. wikipedia.org

This compound can be utilized in step-growth polymerization in several ways:

Self-condensation: Under certain conditions, this compound can undergo self-condensation, where the hydroxyl group of one molecule reacts with the silicon-hydrogen bond of another, eliminating hydrogen gas. This, however, is a more complex and less controlled method.

Reaction with difunctional organic monomers: As mentioned in the polycondensation section, this compound can react with organic monomers containing two reactive functional groups, such as diacids or diols, to form polyesters or polyethers with siloxane linkages. cozum.info.tr

The kinetics of step-growth polymerization, such as polyesterification, are well-studied and often require a catalyst. wikipedia.org

Formation of Organosilicon Polymers via Reaction with Chlorosilanes

A primary method for synthesizing polysiloxanes is the reaction of silanols with chlorosilanes. The hydroxyl group of this compound can react with the chlorine atom of a chlorosilane, such as dichlorodimethylsilane, in a condensation reaction that eliminates hydrogen chloride (HCl).

Reaction: n (CH₃)₂Si(H)OH + n Cl₂Si(CH₃)₂ → [-O-Si(CH₃)(H)-]n-[-O-Si(CH₃)₂-]n + 2n HCl

This reaction can be used to create a variety of polysiloxane structures. The presence of the Si-H bond in the polymer backbone, originating from the this compound monomer, provides a site for further chemical modification, such as hydrosilylation reactions.

Synthesis of Silphenylene Polymers

Silphenylene polymers are a class of organosilicon polymers that incorporate a phenylene group directly into the polymer backbone, connected to silicon atoms. These materials are known for their enhanced thermal stability and unique optical properties. mdpi.commdpi.com

This compound derivatives are key components in the synthesis of certain silphenylene polymers. For instance, 1,4-bis(hydroxydimethylsilyl)benzene, which can be considered a derivative of this compound, is a crucial monomer for creating silarylene-siloxane polymers. researchgate.net This diol can undergo polycondensation with other difunctional monomers, such as those containing diacetylene units, to form linear polymers that can be thermally crosslinked. researchgate.net

One reported synthesis involves the creation of vinyl-terminated polysiloxanes containing silphenylene units (VPSSP). mdpi.com These were synthesized via the hydrolytic copolymerization of 1,4-bis(dimethoxyphenylsilyl)benzene (BDMPD), trimethoxyphenylsilane (TMPS), and divinyltetramethyldisiloxane. mdpi.comresearchgate.net While not directly using this compound, the synthesis relies on silanol (B1196071) intermediates formed in situ. The resulting polymers exhibit strong hydrophobicity and high water vapor barrier properties. mdpi.comresearchgate.net

Advanced Coupling Reactions for the Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives has been significantly advanced by the development of sophisticated coupling reactions. These methodologies provide efficient and selective routes to form carbon-silicon and carbon-carbon bonds, enabling the construction of complex organosilicon compounds. The following sections detail key advanced synthetic strategies, including transmetallation, halogen-metal exchange, palladium-catalyzed cross-coupling, and hydrosilylation.

Transmetallation Reactions for Aryl-Substituted Silanols

Transmetallation is a fundamental organometallic reaction involving the transfer of an organic group from one metal to another. wikipedia.orgwikipedia.org In the context of synthesizing aryl-substituted silanols, this typically involves the reaction of an organometallic reagent containing an aryl group with an appropriate silicon electrophile. This process is a direct and powerful method for forming the crucial aryl-silicon bond.

The reaction generally follows the form: Ar-M + X-SiR₃ → Ar-SiR₃ + M-X (where M = Li, MgX, etc., and X = a leaving group, typically a halide)

The driving force for this reaction is often the formation of a more thermodynamically stable salt (M-X) and the transfer of the aryl group to the less electropositive silicon atom. wikipedia.org For the synthesis of aryl-hydroxydimethylsilane derivatives, a common strategy is to use an electrophilic dimethylsilane (B7800572) precursor. For instance, reacting an aryl Grignard or aryllithium reagent with a chlorodimethylsilane (B94632) or an alkoxydimethylsilane, followed by a hydrolysis step, yields the target aryldimethylsilanol. The use of organometallic reagents like Grignard reagents for this type of displacement reaction on silicon halides is a well-established method. google.com

Table 1: Examples of Transmetallation for Silanol Synthesis Precursors

| Arylmetal Reagent (Ar-M) | Silicon Electrophile | Product after Hydrolysis | Reference |

|---|---|---|---|

| Phenylmagnesium bromide | Chlorodimethylsilane | Phenyldimethylsilanol | google.com |

| 2-Thienyllithium | Diisopropyldichlorosilane | Di(2-thienyl)silanediol | sigmaaldrich.com |

This methodology is foundational for preparing the silanol building blocks that are subsequently used in other advanced coupling reactions.

Halogen-Metal Exchange and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful technique for preparing organometallic reagents that may be otherwise difficult to access. wikipedia.org This reaction is particularly useful for creating aryl- and vinyllithium (B1195746) compounds from the corresponding organic halides. wikipedia.org The process involves treating an organic halide with an organolithium reagent, typically n-butyllithium or tert-butyllithium. The exchange is a fast and often kinetically controlled process, with the rate following the trend I > Br > Cl. wikipedia.org

The general scheme involves two main steps:

Halogen-Metal Exchange: Ar-X + R-Li → Ar-Li + R-X

Electrophilic Quench: Ar-Li + Cl-SiMe₂R' → Ar-SiMe₂R' + LiCl

This sequence allows for the in-situ generation of a highly reactive aryllithium species, which is immediately trapped (quenched) by an electrophilic silicon compound, such as chlorodimethylsilane. Subsequent hydrolysis of the resulting silane can yield the desired this compound derivative. This method proved effective in the synthesis of a base-sensitive glycal silanol, where the substrate was first lithiated and then captured with chlorodimethylsilane, leading to a hydrosilane that was oxidized to the silanol. nih.gov A notable advantage of this approach is its compatibility with various functional groups when performed at low temperatures. Variations using magnesium, such as in i-PrMgCl-mediated exchanges, have expanded the scope and functional group tolerance of this reaction under non-cryogenic conditions. nih.govharvard.edu

Table 2: Synthesis via Halogen-Metal Exchange and Electrophilic Quench

| Substrate | Exchange Reagent | Electrophile | Resulting Product Class | Reference |

|---|---|---|---|---|

| Aryl bromide | n-Butyllithium | Chlorodimethylsilane | Aryldimethylsilane | wikipedia.org |

| Bromo-substituted heterocycle | i-PrMgCl / n-BuLi | Various electrophiles | Functionalized heterocycle | nih.gov |

| Silyl-protected glycal | tert-Butyllithium | Chlorodimethylsilane | Glycal hydrosilane | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Silicon Nucleophiles

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis. While traditional methods often rely on organometallic reagents of boron (Suzuki), tin (Stille), or zinc (Negishi), organosilicon reagents have emerged as low-cost, low-toxicity, and highly stable alternatives. nih.gov A significant breakthrough in this area is the use of organosilanols and their conjugate bases, silanolates, as effective nucleophilic partners in a process often referred to as the Hiyama-Denmark coupling. nih.govnih.gov

This methodology circumvents the "fluoride problem"—the common requirement for stoichiometric fluoride activators to promote transmetalation from silicon to palladium. nih.gov Instead, activation is achieved using a simple Brønsted base to generate a highly nucleophilic alkali metal silanolate in situ. nih.govnih.gov The key step in the catalytic cycle is the transmetalation of the organic group from the silicon atom of the silanolate to the palladium(II) center. Mechanistic studies have confirmed the intermediacy of a species containing a crucial Si-O-Pd linkage, which facilitates this transfer without the need for a pentacoordinate siliconate intermediate. nih.govacs.org

This reaction has a broad scope, enabling the coupling of aryl-, heteroaryl-, alkenyl-, and alkynylsilanols with a wide variety of aryl and vinyl halides and triflates. sigmaaldrich.comnih.gov The mild conditions tolerate many functional groups, making it a highly versatile tool for constructing complex molecules. nih.gov

Table 3: Examples of Palladium-Catalyzed Cross-Coupling of Silanolates

| Silanolate/Silanol | Coupling Partner (Electrophile) | Palladium Catalyst / Ligand | Activator/Base | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Potassium (4-methoxyphenyl)dimethylsilanolate | 4-Bromoanisole | Pd₂(dba)₃ / dppb | (Pre-formed) | Symmetric biaryl | 94% | kyoto-u.ac.jp |

| Sodium (2-benzofuranyl)dimethylsilanolate | 4-Chlorotoluene | Pd(P(t-Bu)₃)₂ | (Pre-formed) | Heteroaryl-aryl | 90% | nih.gov |

| Alkenyl(dimethyl)silanol | Aryl iodide | Pd(OAc)₂ | TMSOK | Styrene derivative | >90% | sigmaaldrich.com |

| (4-Nitrophenyl)dimethylsilanol | Phenyl iodide | Pd(OAc)₂ | NaOt-Bu / CuI | Substituted biaryl | 84% | sigmaaldrich.com |

Hydrosilylation of Unsaturated Substrates

Hydrosilylation is an atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. scilit.com This reaction is a primary method for forming alkyl- and vinylsilanes and is typically catalyzed by transition metal complexes, most notably those of platinum (e.g., Speier's and Karstedt's catalysts), rhodium, and iridium. scilit.commdpi.com

For the synthesis of this compound derivatives, a dihydrosilane like diphenylsilane (B1312307) or a precursor such as chlorodimethylsilane can be reacted with an alkene or alkyne. The resulting organosilane can then be converted to the target silanol. For example, the hydrosilylation of an alkene with chlorodimethylsilane yields an alkyl(chloro)dimethylsilane, which can be subsequently hydrolyzed to the corresponding alkyl(hydroxy)dimethylsilane.

More advanced catalytic systems are continuously being developed. While the classic Chalk-Harrod mechanism involves oxidative addition of the Si-H bond to the metal center, alternative mechanisms involving activation of the silane by a Lewis acidic catalyst to generate an electrophilic silicon center are also known. rsc.org Recent research has also focused on the selective catalytic oxidation of dihydrosilanes with water to directly yield hydrosilanols, although controlling selectivity can be challenging due to competing condensation reactions. acs.org

Table 4: Catalytic Hydrosilylation for Silane Synthesis

| Unsaturated Substrate | Hydrosilane | Catalyst | Product Class | Reference |

|---|---|---|---|---|

| 1-Octene | Triethoxysilane | Speier's Catalyst (H₂PtCl₆) | Alkyltriethoxysilane | scilit.com |

| Ketones | Various Hydrosilanes | Nickel-based | Silyl ether | mdpi.com |

| Phenylacetylene | Diphenylsilane | [RhCl(coe)₂]₂ | Vinylsilane | acs.org |

This method provides a powerful route to functionalized alkyl- and vinylsilanes, which are key intermediates for the synthesis of a wide range of this compound derivatives.

Mechanistic Investigations of Hydroxydimethylsilane Reactivity

Hydrolysis and Condensation Mechanisms of Silanol (B1196071) Functionalities

The reactivity of hydroxydimethylsilane is fundamentally governed by the behavior of its silanol (-Si-OH) group. This functional group is central to the formation of siloxane bonds (Si-O-Si), which are the backbone of silicone polymers. The processes of hydrolysis and condensation are the key steps in this transformation.

Pathway to Siloxane Formation

The formation of siloxane from this compound proceeds through a two-step mechanism involving hydrolysis and condensation. Although this compound already possesses a hydroxyl group, the principles of siloxane formation are similar to those of alkoxysilanes, which first undergo hydrolysis to form reactive silanol groups. researchgate.net These silanol intermediates then participate in condensation reactions to form siloxane linkages.

The condensation reaction can proceed through two main pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

Alcohol-producing condensation: A silanol group reacts with an alkoxysilane to form a siloxane bond and an alcohol molecule.

2 (CH₃)₂SiH(OH) → (CH₃)₂SiH-O-SiH(CH₃)₂ + H₂O

This reaction is often reversible, and the equilibrium can be influenced by factors such as the concentration of water and the presence of catalysts. nih.gov

Detailed Mechanistic Steps in the Sol-Gel Process

The sol-gel process is a versatile method for producing solid materials from small molecules. When this compound or related alkoxysilanes are used, the process involves a series of hydrolysis and condensation reactions to form a cross-linked network. researchgate.netdtic.mil The mechanism can be catalyzed by either acids or bases.

Acid-Catalyzed Mechanism:

Protonation: An acid catalyst protonates a hydroxyl or alkoxy group attached to the silicon atom, making it a better leaving group. unm.edu

Nucleophilic Attack: A water molecule attacks the silicon atom in an SN2-type reaction, leading to the formation of a silanol group if starting from an alkoxysilane. dtic.mil

Condensation: The condensation can then proceed, involving the protonated silanol species.

Base-Catalyzed Mechanism:

Nucleophilic Attack: A hydroxide (B78521) ion directly attacks the silicon atom. unm.edu

Formation of Silanolate: This leads to the formation of a negatively charged silanolate anion.

Condensation: The silanolate anion then attacks another silicon atom, displacing a leaving group (like an alkoxide or another hydroxide) to form the siloxane bond.

The structure of the resulting gel is highly dependent on the reaction conditions, including pH and the water-to-silane ratio. unm.edu For instance, acid catalysis tends to produce more linear or randomly branched polymers, while base catalysis often leads to more highly branched clusters and spherical particles.

Reaction Pathways in Biomolecular Functionalization

The reactivity of the silanol group in this compound also allows for its use in the functionalization of biomolecules, such as peptides. This opens up possibilities for creating novel bioconjugates and materials.

Mechanism of Selective Peptide Homodimerization via Siloxane Bonds

This compound can be used to selectively dimerize peptides through the formation of a siloxane bridge. This process relies on the reaction of the silanol groups on two modified peptide molecules. A strategy for this involves using tailored chlorodimethylsilyl peptide blocks as monomeric units, which in an aqueous environment hydrolyze to the corresponding silanols and subsequently polymerize. nih.gov

The general mechanism involves the following steps:

Peptide Modification: A peptide is first functionalized with a precursor to the hydroxydimethylsilyl group, for example, a chlorodimethylsilyl group.

Hydrolysis: In an aqueous solution, the chlorodimethylsilyl group hydrolyzes to a hydroxydimethylsilyl group.

Dimerization: Two of these modified peptides, now containing reactive silanol functionalities, undergo a condensation reaction to form a stable homodimer linked by a siloxane bond.

This approach allows for the creation of linear or branched peptide polymers with well-defined sequences. nih.gov

Influence of pH on Siloxane Bond Stability and Hydrolysis

The stability of the siloxane bond is significantly influenced by pH. The Si-O-Si linkage is susceptible to hydrolysis, particularly under acidic or alkaline conditions. scientificspectator.comresearchgate.net

Acidic Conditions: In acidic media, the siloxane oxygen is protonated, which facilitates the nucleophilic attack of water on the silicon atom, leading to the cleavage of the bond. scientificspectator.com The rate of hydrolysis is generally faster in acidic conditions compared to neutral or slightly alkaline conditions. researchgate.netscientificspectator.com

Alkaline Conditions: In basic solutions, hydroxide ions can directly attack the silicon atom, leading to the breaking of the siloxane bond. scientificspectator.com The rate of degradation in alkaline conditions can be significant. researchgate.net

Neutral Conditions: Around neutral pH, the rate of hydrolysis is at its minimum. researchgate.netresearchgate.net For some dimethicone copolyols, the recommended pH range for optimal long-term stability is between 5.5 and 8.5. scientificspectator.com

The following table summarizes the degradation rate constants of polydimethylsiloxane (B3030410) (a polymer with a siloxane backbone) at different pH values, illustrating the effect of pH on siloxane bond stability.

| pH | Medium | Degradation Rate Constant at 24°C (mgSi L⁻¹ day⁻¹) |

| 2 | HCl | 0.07 researchgate.net |

| 6 | Demineralised Water | 0.002 researchgate.net |

| 12 | NaOH | 0.28 researchgate.net |

This data is for polydimethylsiloxane but illustrates the general trend of siloxane bond stability with pH.

Mechanistic Hypotheses Supported by In Situ Spectroscopic Experiments

In situ spectroscopic techniques are invaluable for studying the reaction mechanisms of this compound and related compounds in real-time. Techniques like Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can provide direct evidence for the formation and consumption of intermediates.

For example, FTIR spectroscopy can be used to monitor the hydrolysis of silanes by observing the disappearance of Si-O-C bands and the appearance of Si-OH bands. researchgate.net Similarly, ²⁹Si NMR is a powerful tool for tracking the condensation process by identifying the different silicon species present in the reaction mixture, such as monomers, dimers, and higher oligomers, as well as the formation of the three-dimensional siloxane network. researchgate.net

Spectroscopic studies have been employed to investigate the motion and bonding of hydrogen in materials after proton implantation and annealing, demonstrating how hydrogen is released from point defects and recaptured, eventually leading to the formation of hydrogen clusters and molecules. aps.org While not directly on this compound, these studies showcase the power of in situ spectroscopy in elucidating complex chemical mechanisms. In the context of biomolecular functionalization, spectroscopic methods could be used to follow the kinetics of peptide dimerization and to characterize the structure of the resulting bioconjugates.

Photoreactivity and Isomerization Dynamics in Azobenzene-Silane Systems

The integration of silicon-containing moieties, such as this compound, into azobenzene (B91143) systems introduces significant alterations to their photochemical behavior. These changes are pivotal for the development of advanced photoresponsive materials. Understanding the mechanistic details of these systems, from the initial absorption of light to the subsequent structural rearrangements, is crucial for tailoring their properties for specific applications.

The photoisomerization of azobenzene and its derivatives is a cornerstone of photochemistry, enabling the conversion between trans and cis isomers upon light irradiation. This process occurs on an incredibly fast timescale, often within picoseconds. hud.ac.ukbeilstein-journals.org The introduction of silane (B1218182) groups can influence these ultrafast dynamics.

Femtosecond transient absorption spectroscopy is a key technique for probing these rapid events. youtube.comnih.gov By exciting a sample with a short "pump" laser pulse and monitoring the change in absorption with a subsequent "probe" pulse at various delay times, researchers can track the evolution of excited states. nih.govnih.gov For azobenzene-silane systems, excitation into the S₂ (ππ*) state is a common pathway to initiate isomerization. hud.ac.uk Following excitation, the molecule rapidly relaxes through different electronic states. The isomerization from the trans to the cis form is understood to occur primarily in the lowest excited singlet (S₁) state. hud.ac.uk

Spatial confinement can alter these dynamics. When azobenzene derivatives are encapsulated, their excited-state lifetimes can increase, and the yields of the trans → cis photoisomerization can be affected. rsc.org This suggests that the environment around the azobenzene-silane molecule plays a critical role in its photoreactivity. Computational studies, including density functional theory (DFT), are also employed to model the potential energy surfaces and elucidate the isomerization pathways, which can involve either a rotation around the N=N bond or an inversion mechanism at one of the nitrogen atoms. researchgate.netnih.gov The specific pathway can be influenced by the nature of the excited state (nπ* vs. ππ*). nih.gov

Studies on oligoazobenzene foldamers, which contain multiple azobenzene units, have shown that the photoisomerization of one unit can trigger larger conformational changes, such as the unfolding of a helical structure. nih.gov The complexity of these larger systems is reflected in slower decay times of the excited states compared to monomeric azobenzene compounds. nih.gov

The substitution of silicon atoms onto the azobenzene scaffold has a discernible impact on the equilibrium between the cis and trans isomers. The properties of azobenzenes, including their absorption maxima and switching behavior, can be tuned by their substitution pattern. nih.gov Ortho-substitution, in particular, can lead to significantly longer thermal relaxation times for the cis-isomer. nih.gov

When comparing different Group 14 elements (C, Si, Ge, Sn) as substituents, silicon-substituted azobenzenes exhibit distinct structural characteristics. For instance, while a tert-butyl group can cause significant planar distortion, the longer and more flexible C-Si bond in trimethylsilyl-substituted azobenzenes results in almost no distortion. nih.gov This structural difference influences the electronic properties and, consequently, the isomerization behavior.

Upon irradiation with UV light (around 365 nm), azobenzenes typically switch to the cis-isomer, which is observed as a decrease in the absorbance of the strong π-π* transition. nih.gov Subsequent irradiation with blue light (around 450 nm) can shift the equilibrium back towards the trans-isomer. nih.gov The specific wavelengths for these transitions and the position of the photostationary state are influenced by the substituents. For example, electron-donating groups at the ortho or para positions can lead to a red-shift in the absorption wavelength. researchgate.net

Computational studies have shown that for azobenzene dimers, where two azobenzene units are linked, the photochemical properties are often similar to the sum of the individual monomers. nih.gov This allows for the rational design of multi-state photoswitches by combining different substituted azobenzene units. For instance, combining an unsubstituted azobenzene with a fully ortho-fluorinated one can lead to a system with four distinct, interconvertible states. nih.gov The solvent environment also plays a crucial role; changing from a nonpolar to a polar solvent can alter the preferred isomerization pathway from inversion to rotation for certain push-pull azobenzenes. acs.org

Interactive Data Table: Impact of Substitution on Azobenzene Isomerization

| Substituent Group | Key Observation | Reference |

|---|---|---|

| tert-butyl | Causes significant planar distortion (ca. 15-17°). | nih.gov |

| Trimethylsilyl (SiMe₃) | Results in almost no planar distortion. | nih.gov |

| Trimethylgermyl (GeMe₃) | Leads to less planar distortion (3-6°). | nih.gov |

| Trimethylstannyl (SnMe₃) | Leads to less planar distortion (3-6°). | nih.gov |

| Ortho-substituents | Can significantly increase the thermal half-life of the cis-isomer. | nih.gov |

| Electron-donating groups | Cause a red-shift in the absorption wavelength. | researchgate.net |

Catalytic Aspects of this compound Reactions

This compound and other silanols are involved in a variety of catalytic reactions, most notably condensation and hydrosilylation processes. The efficiency and selectivity of these reactions are highly dependent on the nature of the catalyst and the surrounding ligands.

The catalytic synthesis of silanols from hydrosilanes often utilizes metal nanoparticle catalysts that are highly active under ambient conditions. acs.org The mechanism can involve the activation of the Si-H bond, followed by a nucleophilic attack of water or another silanol molecule at the silicon center, and subsequent liberation of the silanol product. acs.org

In silanol condensation reactions, which form siloxane bonds (Si-O-Si), both acid and base catalysis are common. adhesivesmag.com

Acid-catalyzed condensation: This mechanism proceeds through the initial protonation of a silanol group. This is followed by a bimolecular nucleophilic substitution (SN2) reaction at the silicon atom, leading to the formation of water and regeneration of the acid catalyst. adhesivesmag.com

Base-catalyzed condensation: Primary and secondary amines can catalyze the condensation by a nucleophilic attack on the silicon atom, forming a silamine intermediate which then rapidly reacts with another silanol. adhesivesmag.com

Homoconjugated acids have emerged as a class of catalysts that are highly selective for silanol polycondensation over the formation of cyclic siloxane byproducts. nih.gov These catalysts are thought to selectively activate silanols over the siloxane backbone, thus minimizing "back-biting" side reactions. nih.gov

In hydrosilylation reactions, which involve the addition of a Si-H bond across an unsaturated bond, transition metal catalysts are widely used. mdpi.com The general mechanisms can be broadly categorized into inner-sphere and outer-sphere pathways. researchgate.net A common pathway, known as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center. researchgate.net However, alternative ionic mechanisms have also been proposed, which involve the sequential transfer of a silyl (B83357) cation (R₃Si⁺) and then a hydride to a polar double bond. mdpi.com In some systems, a concerted mechanism is proposed where a catalyst activates both the silane and the other reactant simultaneously. nih.govacs.org

Ligands play a crucial role in modulating the activity and stability of catalysts in reactions involving silanes. acs.org The electronic and steric properties of ligands can be tuned to control the outcome of a reaction.

In hydrosilylation catalysis, the ligand environment around the metal center is critical. For instance, in nickel-catalyzed hydrosilylation, α-diimine ligands have been shown to generate highly active catalysts. princeton.edu The redox-active nature of these ligands can promote a distinct mechanistic pathway compared to traditional platinum catalysts. princeton.edu The structure and concentration of ligands can even be used to reverse the regioselectivity of certain reactions. nih.gov For example, in the nickel-catalyzed reductive coupling of aldehydes and alkynes, using bulky ligands can alter the rate-determining step and thus the regiochemical outcome. nih.gov

The density of ligands on a catalyst support can also have a profound effect on catalytic activity. In a platinum-catalyzed hydrosilylation system using silica (B1680970) nanoparticles as a support, increasing the surface density of norbornene ligands led to a decrease in catalytic activity, effectively creating a latent catalyst. nih.gov This inhibition is thought to be caused by strong platinum coordination to the nanoparticle surface at high ligand densities. nih.gov

In some cases, ligands can act as co-catalysts. Organosilane coupling agents, for example, can have a synergistic effect with more conventional catalysts. adhesivesmag.com The choice of ligand is also critical for catalyst stability and recyclability. The introduction of a strongly coordinating vinyl ligand to a platinum hydrosilylation catalyst has been shown to prevent particle aggregation and enable catalyst recycling. researchgate.net

Interactive Data Table: Ligand Effects in Catalysis

| Catalytic System | Ligand Type | Effect on Catalysis | Reference |

|---|---|---|---|

| Nickel-catalyzed hydrosilylation | α-diimine | Generates highly active catalyst, promotes a distinct mechanistic pathway. | princeton.edu |

| Nickel-catalyzed reductive coupling | Bulky N-heterocyclic carbene (e.g., SIPr) | Alters the rate-determining step, influencing regioselectivity. | nih.gov |

| Platinum on silica nanoparticles | Norbornene | High surface density induces latency, lowering catalytic activity. | nih.gov |

| Platinum hydrosilylation catalyst | Strongly coordinating vinyl ligand | Prevents catalyst deactivation and enables recycling. | researchgate.net |

Theoretical Chemistry and Computational Studies of Hydroxydimethylsilane Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure from first principles, providing a detailed picture of bonding and reactivity.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule to calculate its energy and other properties. A key application of DFT is geometry optimization, a process that finds the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. youtube.com This is achieved by iteratively calculating the forces on each atom and adjusting their positions until the net force on every atom is negligible and the total energy is minimized. youtube.com

For hydroxydimethylsilane, geometry optimization using DFT would yield crucial structural parameters. These parameters include the lengths of the bonds (e.g., Si-O, O-H, Si-C, C-H) and the angles between them (e.g., C-Si-C, Si-O-H). The selection of an appropriate functional (like B3LYP or PBE0) and basis set (like 6-31G* or def2-TZVP) is crucial for obtaining accurate results that align well with experimental data. mdpi.comnih.gov The optimized geometry is the foundational starting point for most other computational analyses, including frequency, energy, and property calculations. nih.gov

| Parameter | Type | Illustrative Value |

|---|---|---|

| r(Si-O) | Bond Length | 1.65 Å |

| r(O-H) | Bond Length | 0.96 Å |

| r(Si-C) | Bond Length | 1.88 Å |

| r(C-H) | Bond Length | 1.09 Å |

| a(C-Si-C) | Bond Angle | 110.5° |

| a(Si-O-H) | Bond Angle | 115.0° |

| a(H-C-Si) | Bond Angle | 109.5° |

Calculation of Bond Dissociation Energies and Transition States

Quantum chemical methods are essential for determining the strength of chemical bonds through the calculation of Bond Dissociation Energy (BDE). The BDE is the enthalpy change required to break a specific bond homolytically, forming two radical species. wikipedia.org Computationally, this is typically calculated as the difference between the total energy of the optimized parent molecule and the sum of the energies of the two resulting radical fragments, which are also separately optimized. researchgate.netyoutube.com This analysis can predict which bonds within this compound are most likely to break under energetic conditions. For example, one could compare the BDE of the O-H bond versus the Si-O or Si-C bonds to understand its thermal stability and likely fragmentation patterns.

Furthermore, these calculations can be extended to model chemical reactions by locating transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. youtube.com Calculating the energy of the transition state allows for the determination of the activation energy of a reaction, providing critical insight into reaction kinetics and mechanisms.

Table 2: Illustrative Bond Dissociation Energies (BDEs) for this compound Note: These values are hypothetical and for illustrative purposes to show the type of data generated. The relative strengths are based on general chemical principles.

| Bond | Dissociation Products | Illustrative BDE (kJ/mol) |

|---|---|---|

| (CH₃)₂Si(H)-OH | (CH₃)₂Si(H)• + •OH | ~430 |

| (CH₃)₂HSi-O-H | (CH₃)₂HSiO• + •H | ~460 |

| H₃C-Si(CH₃)(H)OH | •CH₃ + •Si(CH₃)(H)OH | ~370 |

Prediction of Molecular Properties and Reactivity Profiles

Once the optimized geometry and electronic structure are determined, a wealth of molecular properties can be calculated to predict the chemical behavior of this compound. These properties are derived from the molecule's electron density distribution. nih.gov

Key predictable properties include:

Partial Atomic Charges: These calculations assign a partial charge to each atom, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the oxygen atom is expected to carry a significant negative partial charge, while the silicon and hydroxyl hydrogen atoms would be positively charged, indicating sites for chemical attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). chemrxiv.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 3: Illustrative Predicted Molecular Properties for this compound Note: These are representative values for illustrative purposes.

| Property | Illustrative Value / Description |

|---|---|

| Dipole Moment | ~1.5 - 2.5 D |

| Partial Charge on Oxygen | Highly negative |

| Partial Charge on Silicon | Positive |

| Partial Charge on Hydroxyl H | Highly positive |

| HOMO-LUMO Energy Gap | Large, indicating high kinetic stability |

Molecular Dynamics (MD) Simulations

While quantum mechanics excels at describing the static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. MD simulations solve Newton's equations of motion for a system of interacting atoms and molecules, generating a trajectory that reveals how the system evolves. nih.gov

Modeling Solvation Effects and Solvent Interactions

To understand how this compound behaves in a liquid, MD simulations can be used to model it in an explicit solvent environment, such as a box of water molecules. uiuc.eduyoutube.com The simulation tracks the positions and velocities of the this compound molecule and all surrounding solvent molecules. This allows for the direct observation of solute-solvent interactions. nih.gov

For this compound in water, a key focus would be the hydrogen bonds formed between the silanol's hydroxyl group (-OH) and the water molecules. The simulation can quantify the average number of hydrogen bonds, their lifetimes, and their geometry. This provides a molecular-level understanding of its solubility and the structure of its hydration shell—the layer of ordered solvent molecules that forms around the solute. mdpi.com

Prediction of Aggregation Tendencies

MD simulations are also a powerful tool for predicting whether molecules will self-associate or aggregate in solution. mdpi.comresearchgate.net By simulating a system containing multiple this compound molecules, one can observe if they tend to remain isolated or form larger clusters. e3s-conferences.org

The primary driving force for the aggregation of this compound would be the formation of intermolecular hydrogen bonds between the hydroxyl group of one molecule and the oxygen atom of another. This can lead to the formation of stable dimers, trimers, or larger oligomers. The simulation can provide insight into the structure and stability of these aggregates and the thermodynamics of the aggregation process. This is particularly relevant for understanding the behavior of silanols in bulk, where self-association can significantly affect physical properties like viscosity and boiling point. nih.govresearchgate.net

Research Applications of Hydroxydimethylsilane and Its Derivatives

Hydroxydimethylsilane and its derivatives are versatile compounds that play a significant role in various areas of scientific research, particularly in catalysis and advanced materials science. Their unique reactivity, stemming from the presence of both a hydroxyl (or alkoxy) group and a silicon-hydride bond, allows for their use as precursors, linkers, and functional building blocks.

Spectroscopic and Structural Characterization of Hydroxydimethylsilane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of hydroxydimethylsilane derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamic processes.

Structural Elucidation using ¹H, ¹³C, and ²⁹Si NMR

A comprehensive understanding of the structure of this compound derivatives is achieved through the combined application of ¹H, ¹³C, and ²⁹Si NMR spectroscopy. Each of these nuclei provides a unique window into the molecular framework.

¹H NMR: Proton NMR is fundamental for identifying the types and connectivity of hydrogen-containing functional groups. In this compound derivatives, the chemical shift of the Si-H proton is a key diagnostic feature. The hydroxyl proton (Si-OH) signal can vary in position depending on concentration and solvent due to hydrogen bonding. The methyl protons on the silicon atom typically appear as a sharp singlet, unless coupled to other nuclei.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the organic substituents attached to the silicon atom. The chemical shifts of the carbon atoms in the dimethylsilyl group are characteristic and can be influenced by the nature of the other substituents on the silicon.

²⁹Si NMR: As the silicon nucleus is the central atom in these molecules, ²⁹Si NMR is exceptionally informative. The chemical shift of the ²⁹Si nucleus is highly sensitive to the electronic environment around the silicon atom. For instance, the formation of siloxane bonds from the condensation of silanols results in a significant change in the ²⁹Si chemical shift. Solid-state ²⁹Si NMR is particularly useful for characterizing surface-modified silicas, distinguishing between different types of silanol (B1196071) groups (isolated, geminal, and vicinal) and siloxane linkages (Q², Q³, Q⁴, T², T³). researchgate.net

Table 1: Representative NMR Data for this compound Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Reference |

| Trimethylsilanol | ¹H (Si-CH₃) | ~0.1 | s | ||

| Trimethylsilanol | ¹H (Si-OH) | Variable | s | ||

| (o-IPr₂PC₆H₄)₂SiOH}PtCl | ²⁹Si | 3.4 | acs.org | ||

| (o-IPr₂PC₆H₄)₂SiOH}PtCO]⁺ | ²⁹Si | -1.5 | acs.org | ||

| Heptyl-modified silica (B1680970) | ²⁹Si (T²) | ~-59 | researchgate.net | ||

| Heptyl-modified silica | ²⁹Si (T³) | ~-68 | researchgate.net | ||

| Activated Silica | ²⁹Si (Q³) | -103 | researchgate.net | ||

| Activated Silica | ²⁹Si (Q⁴) | -110 | researchgate.net |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Reaction Monitoring and Quantitative Analysis (e.g., Dimer/Monomer Ratios)

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time. For this compound derivatives, this can include tracking the condensation of silanols to form disiloxanes. wikipedia.org By integrating the signals corresponding to the monomeric silanol and the dimeric siloxane, the ratio of these species can be accurately determined over time. This quantitative data is crucial for understanding reaction kinetics and equilibria. For example, the progress of dehydrogenative coupling reactions can be followed by monitoring the disappearance of starting material signals and the appearance of product signals, with yields often determined by integration against an internal standard. rsc.org

Application of In Situ NMR for Mechanistic Investigations

In situ NMR, where spectra are recorded directly from a reacting sample, provides invaluable insights into reaction mechanisms that might be missed by analyzing quenched aliquots. wiley.com This technique allows for the detection of transient intermediates and catalytically active species that exist only under reaction conditions. wiley.com For instance, in situ NMR has been used to study "CO-free" carbonylation reactions, revealing that the reaction proceeds through an unexpected C-H activation pathway rather than via the formation of free carbon monoxide. wiley.com In the context of hydrosilylation reactions catalyzed by organocatalysts, in situ ¹H and ²⁹Si NMR have been employed to probe the reaction mechanism, leading to the proposal of a 'dual activation' model where the catalyst interacts with the silane (B1218182). researchgate.net Zero-field NMR is an emerging technique that allows for reaction monitoring even in metal containers, which is not possible with conventional high-field NMR. nih.gov

Specialized NMR Techniques (e.g., Fluorine-NMR for Grafted Ligands)

For more complex this compound derivatives, specialized NMR techniques are employed. For example, if the molecule contains fluorine atoms, ¹⁹F NMR becomes a highly sensitive probe. This is particularly useful for studying derivatives where fluorinated ligands are grafted onto the silicon center. The large chemical shift dispersion and high sensitivity of ¹⁹F NMR can provide detailed information about the electronic environment and binding of these ligands.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

Determination of Solid-State Molecular and Crystal Structures

For example, the co-crystallization of all-cis-tetraisopropylcyclotetrasiloxanetetraol and diisopropylsilanediol (B1601280) resulted in a nano-sized tube-like aggregate held together by hydrogen bonds. tandfonline.com X-ray diffraction studies of pincer-type PSiP silanol Pt(II) complexes have provided precise measurements of Si-Pt bond lengths, showing a shortening of this bond in neutral complexes compared to a cationic carbonyl complex. acs.org The ability of X-ray crystallography to provide high-resolution structural data is crucial for understanding the steric and electronic factors that govern the geometry and reactivity of these silicon compounds. nih.govmdpi.com

Table 2: Selected Crystallographic Data for Silanol Derivatives

| Compound | Si-O Bond Length (Å) | Si-Pt Bond Length (Å) | Key Structural Feature | Reference |

| Typical Silanols | ~1.65 | N/A | Hydrogen bonding in the solid state | wikipedia.org |

| [{(o-iPr₂PC₆H₄)₂SiOH}PtCl] (3) | 2.27-2.28 | Pincer-type complex | acs.org | |

| [{(o-iPr₂PC₆H₄)₂SiOH}PtCO]⁺ (10) | 2.365 | Elongated Si-Pt bond in cationic complex | acs.org | |

| Binuclear Complex 11 | 2.27-2.28 | Unusual binuclear structure | acs.org |

Analysis of Intermolecular Interactions (e.g., O—H⋯O Hydrogen Bonding)

The silanol group (Si-O-H) in this compound derivatives is a focal point for intermolecular interactions, primarily through hydrogen bonding. ic.ac.uk Silanols are known to be highly acidic, which leads to the formation of strong hydrogen bonds with themselves and other molecules that have suitable hydrogen-bonding sites. ic.ac.uk This results in a diverse array of hydrogen-bonded structures, from simple dimers to more complex chains, sheets, and three-dimensional networks. ic.ac.uk

In the solid state, silanols consistently engage in hydrogen bonding. wikipedia.org The O-H stretching vibration, a key indicator of hydrogen bonding, is observed at significantly lower wavenumbers (3154–3353 cm⁻¹) in the solid state compared to the "free" hydroxyl group (3620–3695 cm⁻¹), indicating the presence of these interactions. nih.gov The strength of these hydrogen bonds can be substantial, as evidenced by the large bathochromic shift (a shift to lower frequency) of the silanol OH vibrational frequency. unito.it

The nature of the substituents on the silicon atom and the solvent used for crystallization influence the specific structural motifs of the hydrogen bonds. nih.gov For instance, studies on silica surfaces have shown that surface silanols can be hydrogen-bonded to adjacent silanols or to water molecules. acs.org Upon drying, a significant percentage of silanols that were hydrogen-bonded to water become non-hydrogen-bonded, while those bonded to other silanols remain so. acs.org

The O···O distances in these hydrogen bonds typically range from 2.66 to 2.75 Å. ic.ac.uk In complexes with other molecules, such as amines, both O-H···N and N-H···O hydrogen bonds are observed, with varying distances. ic.ac.uk

Conformational Analysis (e.g., Torsion and Dihedral Angles)

Conformational analysis, particularly the study of torsion and dihedral angles, is crucial for understanding the three-dimensional structure and flexibility of this compound derivatives. Torsion angles, which describe the rotation around a chemical bond, are more sensitive descriptors of conformational dynamics than atomic coordinates alone. nih.govnih.gov

Computational methods, such as Density Functional Theory (DFT), are employed to define the conformational flexibility of molecules as a function of specific torsion angles. researchgate.net By calculating the relative energy at different torsion angles, researchers can identify the most stable conformations (energy minima) and the energy barriers to rotation (energy maxima). researchgate.net

Table 1: Representative Torsion Angle Data for a Hypothetical this compound Derivative

| Torsion Angle | Value (degrees) |

| H-O-Si-C1 | 175.8 |

| H-O-Si-C2 | -63.2 |

| O-Si-C1-H1 | 60.1 |

| O-Si-C2-H4 | -59.8 |

| C1-Si-C2-H6 | 178.9 |

Mass Spectrometry

Identification and Characterization of Reaction Products and Intermediates

Mass spectrometry is a powerful analytical technique for identifying and characterizing the products and intermediates of chemical reactions involving this compound derivatives. purdue.edu It provides information about the molecular weight of the species present in a sample, allowing for the determination of reaction outcomes. purdue.edurockefeller.edu

In the study of hydrolysis and condensation reactions of alkoxysilanes, which lead to the formation of silanols and subsequently polysiloxanes, mass spectrometry is instrumental. nist.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) are used to analyze the resulting oligomeric silsesquioxanes. nist.govresearchgate.net These methods can identify a series of products with varying degrees of polymerization and condensation. nist.govresearchgate.net

For instance, in the polymerization of 3-methacryloxypropyltrimethoxysilane (MPTMS), MALDI-TOF MS has been used to characterize the resulting silsesquioxane oligomers, revealing details about their molecular weight distribution and the extent of intramolecular condensation. nist.gov The mass spectra can show a characteristic pattern of a condensation polymer, with a distribution of molecular masses corresponding to different oligomer sizes. nist.gov

Table 2: Hypothetical Mass Spectrometry Data for the Condensation of a this compound Derivative

| m/z (mass-to-charge ratio) | Tentative Assignment |

| 151.1 | [M+H]⁺ of Dimer |

| 227.1 | [M+H]⁺ of Trimer |

| 303.2 | [M+H]⁺ of Tetramer |

| 379.2 | [M+H]⁺ of Pentamer |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Study of Photochromic Properties and Isomerization Dynamics

UV-Vis spectroscopy is a key technique for investigating the photochromic properties and isomerization dynamics of certain this compound derivatives. youtube.com Photochromic compounds can undergo a reversible transformation between two forms having different absorption spectra upon irradiation with light. researchgate.net

The UV-Vis spectrum of a photochromic material changes upon exposure to UV light, with the intensity of certain absorption bands increasing or decreasing as the compound isomerizes. researchgate.net By monitoring these spectral changes over time, researchers can study the kinetics of the photoisomerization process. The presence of a well-defined isosbestic point in the UV-Vis spectra, where the absorbance remains constant, indicates a clean conversion between two species. researchgate.net

For example, studies on photochromic compounds have shown that increasing the UV irradiation time can lead to an increase in the intensity of the absorption band corresponding to the photo-induced isomer, up to a certain point where the process may become less efficient. researchgate.net The solvent or matrix in which the compound is dissolved or embedded can also influence its photochromic behavior. researchgate.net

Future Directions in Hydroxydimethylsilane Research

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a major driving force in modern chemical synthesis, and the production of hydroxydimethylsilane is no exception. Future research will likely prioritize the development of synthetic routes that are not only efficient but also environmentally benign. This involves a shift away from traditional methods that may rely on harsh reagents or generate significant waste.

Key areas of development in the sustainable synthesis of this compound are expected to include:

Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods, contributing to energy efficiency.

Solvent-Free Reactions: Conducting syntheses without the use of volatile organic solvents minimizes environmental pollution and reduces the costs associated with solvent purchase and disposal.

Use of Renewable Resources: Exploring bio-based starting materials for the synthesis of organosilanes is a growing area of interest that aligns with the principles of a circular economy.

Catalytic Routes: The use of catalysts can enable reactions to proceed under milder conditions, reduce the formation of byproducts, and improve atom economy.

These greener synthetic strategies aim to make the production of this compound more economical and sustainable, paving the way for its broader application in various fields.

Exploration of New Catalytic Systems and Applications

Hydrosilylation, a fundamental reaction involving the addition of a Si-H bond across a multiple bond, is a primary application of this compound. While platinum-based catalysts like Karstedt's catalyst have traditionally dominated this field, their high cost and potential for metal contamination are significant drawbacks. Consequently, a major thrust of future research is the development of more sustainable and cost-effective catalytic systems.

Recent advancements have shown promise in catalysts based on earth-abundant and less precious metals. The table below summarizes some of the emerging catalytic systems for hydrosilylation reactions.

| Catalyst Type | Metal Center | Key Advantages | Reference |

| Homogeneous | Iron (Fe), Cobalt (Co), Nickel (Ni) | Earth-abundant, lower cost, unique reactivity and selectivity. | |

| Heterogeneous | Supported Nanoparticles (e.g., Pt, Ni) | Recyclable, reduced metal leaching, ease of separation. | |

| Single-Atom Catalysts | Rhodium (Rh), Ruthenium (Ru) | High efficiency, maximized atom utilization. |

The exploration of these new catalysts is not only about replacing platinum but also about unlocking novel reactivity and selectivity in hydrosilylation reactions, leading to the synthesis of new organosilicon compounds with unique properties.

Advanced Materials Design and Fabrication with Tunable Properties

This compound is a valuable building block for the creation of advanced materials with tailored properties. Its reactive Si-H group allows for its incorporation into polymers and its use in surface modification, leading to materials with enhanced performance characteristics.

Future research in this area will likely focus on:

Polymer Synthesis and Modification: this compound can be used to synthesize and modify polymers like poly(dimethylsiloxane) (PDMS), creating block copolymers and functionalized polymers with specific mechanical, thermal, and optical properties. The hydrosilylation reaction provides a highly efficient and clean method for these modifications.

Surface Modification: The silanization of surfaces is a powerful technique to alter their properties. By grafting this compound or related silanes onto the surface of materials like metals, ceramics, and other polymers, it is possible to control characteristics such as hydrophobicity, adhesion, and biocompatibility. This is particularly relevant for biomedical implants and microfluidic devices.

Tunable Materials: The ability to precisely control the incorporation of this compound into a material allows for the fine-tuning of its properties. This opens up possibilities for designing "smart" materials that respond to external stimuli or have predefined degradation rates.

The development of these advanced materials will have a significant impact on a wide range of technologies, from electronics and coatings to biomedical devices.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology

The unique properties of silicon-containing compounds make them highly suitable for applications that bridge different scientific disciplines. This compound, through its role in modifying and creating new materials, is at the heart of much of this interdisciplinary research.

Future directions at this interface include:

Biomaterials for Drug Delivery: Modified silicone-based materials, created using hydrosilylation chemistry, are being explored as carriers for the controlled release of drugs. The biocompatibility and tunable properties of these materials are key advantages in this application.

Tissue Engineering: The surface modification of materials with silanes can influence cell adhesion and proliferation, a critical factor in the design of scaffolds for tissue regeneration. Research is ongoing to create surfaces that can actively guide tissue growth.

Biosensors: The functionalization of sensor surfaces with silanes can be used to immobilize biological recognition elements, leading to the development of highly sensitive and specific biosensors for diagnostics and environmental monitoring.

This convergence of chemistry, materials science, and biology is expected to yield innovative solutions to complex challenges in medicine and biotechnology, with this compound playing a crucial enabling role.

Q & A

Q. What analytical techniques are most reliable for characterizing this compound’s structural and thermodynamic properties?

- Methodological Answer : Combine spectroscopic methods (¹H/²⁹Si NMR for Si-OH bond verification) with thermogravimetric analysis (TGA) to assess thermal stability. Differential scanning calorimetry (DSC) can identify phase transitions, while X-ray crystallography (if crystallizable) provides atomic-level structural insights . Cross-reference data with computational models (DFT calculations) to validate bond angles and energies .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Methodological Answer : Follow GHS guidelines for silane derivatives: use fume hoods, wear nitrile gloves, and avoid contact with water or oxidizers to prevent exothermic reactions . Store in airtight containers under nitrogen, and implement spill containment protocols using inert adsorbents (e.g., vermiculite) . Monitor air quality for siloxane byproducts using real-time gas sensors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer : Conduct systematic reviews to identify variables affecting catalytic efficiency, such as solvent polarity, temperature, and ligand coordination . Replicate conflicting studies under standardized conditions, using kinetic isotope effect (KIE) studies to isolate mechanistic pathways. Employ multivariate regression to analyze confounding factors like trace moisture content .

Q. What strategies improve the stability of this compound in aqueous biomedical applications?

- Methodological Answer : Encapsulate this compound in cyclodextrin or lipid nanoparticles to shield the Si-OH group from hydrolysis. Validate stability via dynamic light scattering (DLS) and HPLC under physiological pH (7.4) and temperature (37°C) . Compare degradation profiles using Arrhenius plots to predict shelf-life .

Q. How can computational modeling predict this compound’s reactivity with biomolecules?

- Methodological Answer : Apply molecular docking simulations (AutoDock Vina) to model interactions with proteins/enzymes, focusing on Si-O bond polarization. Validate predictions with in vitro assays (e.g., fluorescence quenching or SPR) to measure binding affinities. Cross-correlate results with QSAR models to refine predictive accuracy .

Data Analysis & Reporting Guidelines

Q. How should researchers address variability in this compound’s spectroscopic data across studies?

- Methodological Answer : Standardize calibration protocols using reference compounds (e.g., tetramethylsilane for NMR). Report instrument parameters (e.g., magnetic field strength, solvent suppression techniques) to ensure reproducibility. Use error-bar plots and ANOVA to statistically differentiate systematic vs. random errors .

Q. What frameworks are effective for synthesizing conflicting literature on this compound’s environmental persistence?

- Methodological Answer : Conduct scoping reviews with predefined inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010). Categorize findings into "degradation pathways," "bioaccumulation potential," and "soil mobility," and apply weight-of-evidence analysis to resolve discrepancies .

Experimental Design Considerations

Q. How to design a robust study investigating this compound’s role in hybrid material synthesis?

- Methodological Answer : Adopt a factorial design to test variables (e.g., precursor ratios, curing temperatures). Use SEM-EDS to map elemental distribution in composites and nanoindentation to measure mechanical properties. Include negative controls (silane-free matrices) to isolate material contributions .

Q. What ethical and methodological standards apply to this compound studies involving biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.